Acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester

Description

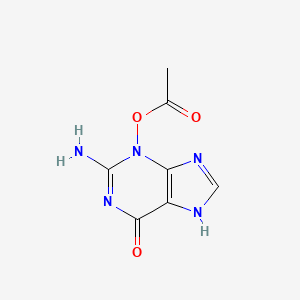

Acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester (CAS TBD), is a purine-derived ester with a unique molecular architecture. Its structure combines a purine core (2-amino-6,9-dihydro-6-oxo-3H-purine) with an acetic acid ester moiety. The purine scaffold facilitates interactions with biological targets, such as enzymes involved in nucleotide metabolism, while the ester group enhances solubility and bioavailability.

Crystallographic studies of this compound and its analogs often employ software like SHELX for structure refinement and validation, ensuring precise determination of bond lengths, angles, and intermolecular interactions . Such analyses are foundational for understanding its reactivity and pharmacological profile.

Properties

CAS No. |

72553-23-2 |

|---|---|

Molecular Formula |

C7H7N5O3 |

Molecular Weight |

209.16 g/mol |

IUPAC Name |

(2-amino-6-oxo-7H-purin-3-yl) acetate |

InChI |

InChI=1S/C7H7N5O3/c1-3(13)15-12-5-4(9-2-10-5)6(14)11-7(12)8/h2H,1H3,(H,9,10)(H2,8,11,14) |

InChI Key |

NLHBBFAETXJASX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)ON1C2=C(C(=O)N=C1N)NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate typically involves the reaction of a purine derivative with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired acetate ester. The process may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are often implemented to meet industrial standards. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester is with a CAS number of 72553-23-2. The synthesis typically involves the reaction of a purine derivative with acetic anhydride or acetic acid to form the ester linkage crucial for its biological activity. This can be represented as follows:

Antiviral Properties

One of the most notable applications of this compound is its antiviral activity. Research indicates that this compound can inhibit the replication of various viruses by mimicking nucleotides involved in DNA synthesis. Specifically, it has shown effectiveness against:

- Herpes Simplex Virus

- Cytomegalovirus

The mechanism involves binding to viral enzymes responsible for nucleic acid synthesis, thereby disrupting viral replication processes.

Antimicrobial Activity

Beyond its antiviral properties, this compound exhibits antimicrobial activity. Studies have demonstrated that derivatives of purine compounds can possess significant antibacterial effects against various pathogens. For instance, derivatives similar to acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-y are being explored for their efficacy against bacterial strains such as Staphylococcus pneumoniae and Pseudomonas aeruginosa.

Medicinal Chemistry Applications

Acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-y ester finds extensive applications in medicinal chemistry:

- Drug Development : Its structural similarities to existing nucleoside analogs make it a candidate for developing new antiviral drugs.

- Therapeutic Agent : The compound's ability to inhibit viral replication suggests potential use in treating viral infections.

Case Study: Antiviral Efficacy

A study conducted on the antiviral properties of acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-y ester demonstrated its effectiveness against herpes simplex virus in vitro. The results indicated a significant reduction in viral load when treated with this compound compared to untreated controls.

Case Study: Antimicrobial Activity

In another research project focusing on antimicrobial properties, derivatives of acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-y ester were tested against multiple bacterial strains. The findings revealed that certain derivatives exhibited high antimicrobial activity and could potentially lead to the development of new antibiotics .

Mechanism of Action

The mechanism of action of 2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes involved in nucleotide synthesis or by incorporating into DNA/RNA, thereby disrupting normal cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related purine derivatives to highlight key differences in physicochemical properties, biological activity, and synthetic utility.

Table 1: Comparative Analysis of Acetic Acid, 2-Amino-6,9-Dihydro-6-Oxo-3H-Purin-3-Yl Ester and Analogous Compounds

| Property | Target Compound | 2-Amino-6-Mercaptopurine | 9H-Purin-6-Ol (Hypoxanthine) | 3-Isobutyl-1-Methylxanthine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 239.20 | 152.18 | 136.11 | 224.26 |

| Solubility (Water) | Moderate (ester enhances) | Low (thiol group) | Low | Low (lipophilic substituents) |

| Biological Activity | Antiviral precursor | Anticancer (T-cell inhibition) | Nucleotide biosynthesis | Phosphodiesterase inhibition |

| Stability | Hydrolyzes in acidic conditions | Oxidizes in air | Stable | Stable under anhydrous conditions |

| Synthetic Accessibility | Requires regioselective acylation | Commercially available | Enzymatic synthesis | Multi-step alkylation |

Key Findings:

However, the ester linkage renders it susceptible to hydrolysis under acidic conditions, unlike hypoxanthine, which is stable but less bioactive . Unlike 3-isobutyl-1-methylxanthine (a caffeine analog), the target compound lacks alkyl substituents, reducing lipophilicity but enhancing compatibility with aqueous biological systems.

Pharmacological Potential: The compound’s purine core allows it to mimic natural nucleotides, making it a candidate for antiviral prodrugs. In contrast, 2-amino-6-mercaptopurine is primarily used in leukemia treatment but has toxicity limitations.

Synthetic Challenges :

- Regioselective acylation of the purine N3 position (required for the target compound) is more complex than the synthesis of hypoxanthine derivatives, which often utilize enzymatic pathways.

Research Implications and Limitations

Further studies are needed to explore its metabolic stability and in vivo efficacy relative to established purine therapeutics.

Biological Activity

Acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester, also known as a derivative of purine, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound exhibits a range of effects that are significant for pharmaceutical applications.

Molecular Structure:

- Molecular Formula: C7H7N5O3

- Molecular Weight: 195.16 g/mol

- CAS Number: 135731675

The compound's structure includes a purine base modified with an acetic acid moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various purine derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

-

Antibacterial Activity:

- The compound exhibited significant antibacterial effects with Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus species .

- Comparative studies indicated that derivatives of purine compounds often outperform traditional antibiotics in specific bacterial strains .

- Antifungal Activity:

Antiviral Activity

Acetic acid derivatives have been investigated for their antiviral properties as well. Studies suggest that these compounds can inhibit viral replication through various mechanisms.

Research Insights:

- Mechanism of Action:

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of acetic acid derivatives against a panel of pathogens. The results indicated that the tested compound had a broad spectrum of activity:

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.039 |

| Pseudomonas aeruginosa | 0.137 |

This table illustrates the effectiveness of the compound across various microbial strains, supporting its potential use in clinical settings.

Study 2: Antiviral Potential

In another investigation focusing on antiviral properties, acetic acid derivatives were tested against Dengue virus:

| Compound | EC50 (µg/mL) |

|---|---|

| Acetic acid derivative | 0.96 |

The low EC50 value indicates strong antiviral activity, suggesting that these compounds could be further explored as antiviral agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.